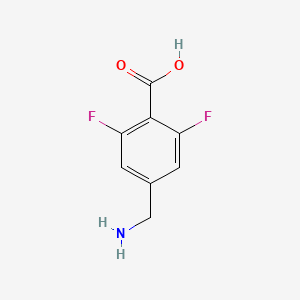

4-(Aminomethyl)-2,6-difluorobenzoic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H7F2NO2 |

|---|---|

Molecular Weight |

187.14 g/mol |

IUPAC Name |

4-(aminomethyl)-2,6-difluorobenzoic acid |

InChI |

InChI=1S/C8H7F2NO2/c9-5-1-4(3-11)2-6(10)7(5)8(12)13/h1-2H,3,11H2,(H,12,13) |

InChI Key |

HVBPGGFCZUVKJJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=C(C(=C1F)C(=O)O)F)CN |

Origin of Product |

United States |

4-(Aminomethyl)-2,6-difluorobenzoic acid CAS number

An In-Depth Technical Guide to 4-(Aminomethyl)-2,6-difluorobenzoic acid: Synthesis, Properties, and Applications in Drug Discovery

Authored by a Senior Application Scientist

Foreword: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a proven strategy for enhancing the pharmacological profile of drug candidates.[1][2] The unique properties of fluorine—its high electronegativity, small steric footprint, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, binding affinity, and bioavailability.[3][4] This guide focuses on a promising, albeit not widely cataloged, building block: 4-(Aminomethyl)-2,6-difluorobenzoic acid .

While a specific CAS number for this compound is not readily found in major chemical databases, its constituent parts—the 2,6-difluorobenzoic acid core and the 4-aminomethyl substituent—are features of significant interest in drug design. This document provides a comprehensive overview of its predicted properties, a robust synthetic strategy, and its potential applications, offering researchers and drug development professionals a roadmap to harnessing its potential.

Core Molecular Attributes: An Analysis

4-(Aminomethyl)-2,6-difluorobenzoic acid is a trifunctional molecule, and understanding the interplay of its components is key to appreciating its utility.

-

2,6-Difluorobenzoic Acid Backbone : The vicinal fluorine atoms exert a strong electron-withdrawing effect, increasing the acidity of the carboxylic acid. This fluorination pattern also introduces conformational constraints and can serve as a metabolic shield, preventing enzymatic degradation of the aromatic ring.[5][6]

-

4-(Aminomethyl) Group : This flexible, basic side chain provides a crucial point for interaction with biological targets. The primary amine can act as a hydrogen bond donor and acceptor, and its positive charge at physiological pH can facilitate ionic interactions with negatively charged residues in protein binding pockets.

-

Para-Substitution Pattern : The 1,4-substitution pattern provides a rigid, linear geometry, which is often desirable for spanning binding sites and for creating molecules with predictable vectoral properties.

Predicted Physicochemical Properties

The following table summarizes the predicted physicochemical properties of 4-(Aminomethyl)-2,6-difluorobenzoic acid. These values are estimated based on the properties of structurally related molecules and computational models.

| Property | Predicted Value | Significance in Drug Discovery |

| Molecular Formula | C₈H₇F₂NO₂ | |

| Molecular Weight | 187.14 g/mol | Low molecular weight is favorable for oral bioavailability (Lipinski's Rule of Five). |

| pKa (Acidic) | ~3.0 - 3.5 | The carboxylic acid is a relatively strong acid due to the inductive effect of the fluorine atoms. |

| pKa (Basic) | ~9.5 - 10.0 | The primary amine is a typical aliphatic amine in terms of basicity. |

| logP | ~1.0 - 1.5 | A balanced lipophilicity, suggesting reasonable aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | The amine and carboxylic acid groups can participate in hydrogen bonding. |

| Hydrogen Bond Acceptors | 4 | The fluorine, oxygen, and nitrogen atoms can act as hydrogen bond acceptors. |

Synthesis and Mechanistic Insights

A robust and scalable synthesis of 4-(Aminomethyl)-2,6-difluorobenzoic acid is crucial for its application in drug discovery programs. A logical and efficient synthetic route commences from a commercially available precursor, 4-cyano-2,6-difluorobenzoic acid (CAS: 181073-82-5) .[7][8] The key transformation is the reduction of the nitrile group to a primary amine.

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of the target molecule.

Caption: Proposed synthetic pathway for 4-(Aminomethyl)-2,6-difluorobenzoic acid.

Detailed Experimental Protocol

Objective: To synthesize 4-(Aminomethyl)-2,6-difluorobenzoic acid via the catalytic hydrogenation of 4-cyano-2,6-difluorobenzoic acid.

Materials:

-

4-cyano-2,6-difluorobenzoic acid (1.0 eq)

-

Palladium on carbon (10% w/w, ~0.05 eq) or Raney Nickel

-

Methanol or other suitable solvent

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

Procedure:

-

Reactor Setup: In a high-pressure reaction vessel, dissolve 4-cyano-2,6-difluorobenzoic acid in a suitable solvent such as methanol. The addition of a small amount of acetic acid can help in maintaining the solubility of the starting material and product.

-

Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (typically 50-100 psi) and begin vigorous stirring.

-

Reaction Monitoring: The reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 4-24 hours, depending on the substrate, catalyst, and conditions.

-

Workup: Once the reaction is complete, carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Isolation and Purification: The solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure 4-(Aminomethyl)-2,6-difluorobenzoic acid.

Causality of Experimental Choices:

-

Catalyst Selection: Palladium on carbon is a highly effective and widely used catalyst for the reduction of aromatic nitriles. Raney Nickel is a more cost-effective alternative, though it may require more forcing conditions.

-

Solvent System: Methanol is a good solvent for both the starting material and the product. The addition of acetic acid can prevent the poisoning of the catalyst by the basic amine product. Using ammonia in methanol can also be effective and can minimize side reactions.

-

Pressure and Temperature: The reaction is typically run at room temperature with moderate hydrogen pressure. Elevated temperatures can be used to increase the reaction rate but may also lead to side products.

Applications in Drug Discovery and Development

The unique structural features of 4-(Aminomethyl)-2,6-difluorobenzoic acid make it a valuable building block for the synthesis of a wide range of biologically active molecules.

As a Scaffold for Novel Therapeutics

This molecule can be readily derivatized at both the carboxylic acid and the amine functionalities, allowing for the rapid generation of compound libraries for screening.

-

Amide Coupling: The carboxylic acid can be coupled with a diverse range of amines to form amides, a common linkage in many drug molecules.

-

Amine Derivatization: The primary amine can be acylated, alkylated, or used in reductive amination reactions to introduce a variety of substituents.

Potential Therapeutic Targets and Signaling Pathways

Fluorinated aminobenzoic acid derivatives have been explored as inhibitors of various enzymes and receptors. The structural motifs present in 4-(Aminomethyl)-2,6-difluorobenzoic acid suggest its potential utility in several therapeutic areas.

Caption: Conceptual diagram of a therapeutic strategy utilizing the target molecule.

Safety and Handling

As with any laboratory chemical, proper safety precautions should be taken when handling 4-(Aminomethyl)-2,6-difluorobenzoic acid and its precursors.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.[9] Handle in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong bases.[9]

Conclusion

4-(Aminomethyl)-2,6-difluorobenzoic acid represents a valuable yet under-explored building block for medicinal chemistry. Its synthesis from readily available starting materials is straightforward, and its trifunctional nature provides a versatile platform for the creation of novel and diverse molecular architectures. As the demand for more effective and safer therapeutics continues to grow, the strategic use of fluorinated scaffolds like the one presented in this guide will undoubtedly play a pivotal role in the future of drug discovery.

References

- Che, J., et al. (2020). Enantioselective three-component aminomethylation of α-diazo ketones with alcohols and 1,3,5-triazines.

-

Retrosynthesis | Lecture 2 | 4-Aminobenzoic acid. YouTube. [March 29, 2020]. Available from: [Link]

- Preparation method of 4-aminomethylbenzoic acid. Google Patents. [CN102791677B].

- Abushaikha, G. M., et al. (2017). Synthesis of 4-aminobenzoic acid derivatives.

- Preparation method of 4-aminomethylbenzoic acid. Google Patents. [WO2011087211A2].

-

2,6-Difluorobenzoic acid Chemical Properties. Cheméo. Available from: [Link]

- Fluorine in drug discovery: Role, design and case studies. Journal of Medicinal Chemistry.

- Utility of fluorinated α-amino acids in development of therapeutic peptides. Expert Opinion on Drug Discovery.

-

Method for preparing 4-aminobenzoic acid from 4-nitrobenzoic acid by catalytic hydrogenation. Patsnap Eureka. [September 17, 2014]. Available from: [Link]

-

4-cyano-2,6-difluorobenzoic acid. PubChem. Available from: [Link]

- Ostacolo, C., et al. (2019). An Efficient Approach to Aromatic Aminomethylation Using Dichloromethane as Methylene Source. Frontiers in Chemistry, 7, 568.

- Synthesis and biological evaluation of 14-(aminoalkyl-aminomethyl)aromathecins as topoisomerase I inhibitors. Journal of Medicinal Chemistry.

-

2,6-Difluorobenzoic acid. PubChem. Available from: [Link]

- Unlocking Chemical Synthesis with 4-Bromo-2,6-difluorobenzoic Acid. [February 06, 2026].

- 4-cyanobenzoic acid and its methyl ester production method. Google Patents. [KR100577873B1].

- Aromatic Amines Unveiling Their Structure Properties and Importance. Scribd.

- Farlow, A., & Krömer, J. O. (2016). Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. Advances in Chemical Engineering and Science, 6(2), 95-103.

- Reactions of Aromatic Compounds- Introduction of one group onto the ring. Chemistry LibreTexts. [December 11, 2021].

- Organic Syntheses Procedure. Organic Syntheses.

Sources

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. apolloscientific.co.uk [apolloscientific.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fluorine in Pharmaceuticals: Key Properties & Drug Development - AiFChem [aifchem.com]

- 5. CAS 385-00-2: 2,6-Difluorobenzoic acid | CymitQuimica [cymitquimica.com]

- 6. chemimpex.com [chemimpex.com]

- 7. 181073-82-5|4-Cyano-2,6-difluorobenzoic acid|BLD Pharm [bldpharm.com]

- 8. chemscene.com [chemscene.com]

- 9. fishersci.com [fishersci.com]

4-(Aminomethyl)-2,6-difluorobenzoic acid synthesis pathway

An In-Depth Technical Guide to the Synthesis of 4-(Aminomethyl)-2,6-difluorobenzoic acid

Introduction

4-(Aminomethyl)-2,6-difluorobenzoic acid is a key building block in modern medicinal chemistry and materials science. The presence of the difluorobenzoic acid moiety imparts unique properties, including altered acidity, metabolic stability, and conformational rigidity, which are highly desirable in the design of novel therapeutic agents and functional materials. The aminomethyl group provides a crucial handle for further chemical elaboration, enabling the construction of more complex molecular architectures. This guide provides a detailed examination of the primary synthetic pathways to this valuable compound, offering field-proven insights into experimental design, mechanistic considerations, and practical execution for researchers and drug development professionals.

Retrosynthetic Analysis

A retrosynthetic analysis of 4-(Aminomethyl)-2,6-difluorobenzoic acid reveals two primary and logical synthetic disconnections. These pathways form the basis of the two core strategies discussed in this guide.

Caption: Retrosynthetic analysis of the target molecule.

Pathway I: Benzylic Functionalization of a Toluene Precursor

This synthetic route leverages the reactivity of the benzylic position of a substituted toluene derivative. The strategy involves the selective bromination of the methyl group followed by its conversion to the primary amine.

Step 1: Benzylic Bromination of 2,6-Difluoro-4-methylbenzoic Acid

The core of this step is the Wohl-Ziegler reaction, a free-radical halogenation at the allylic or benzylic position.[1] The use of N-Bromosuccinimide (NBS) is critical as it maintains a low, steady concentration of bromine, which favors the desired radical substitution over electrophilic aromatic addition to the electron-rich ring.

Causality of Experimental Choices:

-

Reagent: N-Bromosuccinimide (NBS) is the brominating agent of choice. Its primary advantage is preventing high concentrations of Br₂, which could lead to undesired side reactions.[1]

-

Initiator: A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to initiate the reaction by generating the initial bromine radical.

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene is typically used. The choice of solvent can significantly impact reaction time and yield.[2]

-

Light/Heat: The reaction is initiated by heat or light to decompose the initiator and generate radicals.

Caption: Experimental workflow for benzylic bromination.

Experimental Protocol: Benzylic Bromination

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,6-difluoro-4-methylbenzoic acid (1.0 eq), N-Bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).

-

Add a suitable solvent (e.g., carbon tetrachloride) to achieve a practical concentration.

-

Heat the mixture to reflux and maintain for 8-12 hours. The reaction progress should be monitored by TLC or GC-MS.

-

After completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate and can be removed by filtration.

-

Wash the filtrate sequentially with aqueous sodium thiosulfate solution to quench any remaining bromine, followed by water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 4-(bromomethyl)-2,6-difluorobenzoic acid can be purified by recrystallization.

Step 2: Gabriel Synthesis of the Primary Amine

Direct amination of the benzylic bromide with ammonia often leads to a mixture of primary, secondary, and tertiary amines due to the primary amine product being nucleophilic itself.[3][4] The Gabriel synthesis is a superior method for the selective preparation of primary amines by using the phthalimide anion as an ammonia surrogate.[5][6] This method prevents over-alkylation, leading to a much cleaner product.[7]

Causality of Experimental Choices:

-

Phthalimide Salt: Potassium phthalimide is used as a protected nitrogen nucleophile. Its N-H proton is acidic and easily removed by a base like potassium hydroxide.[8]

-

Alkylation: The phthalimide anion displaces the bromide from the benzylic position in a classic Sₙ2 reaction.[5]

-

Deprotection: The N-alkylphthalimide intermediate is cleaved to release the primary amine. Hydrazine (the Ing-Manske procedure) is often preferred over acidic or basic hydrolysis as it proceeds under milder conditions and forms a stable phthalhydrazide precipitate that is easily removed.[5]

Experimental Protocol: Gabriel Synthesis

-

N-Alkylation: In a flask, dissolve 4-(bromomethyl)-2,6-difluorobenzoic acid (1.0 eq) and potassium phthalimide (1.05 eq) in a polar aprotic solvent like DMF. Heat the mixture to 80-100 °C and stir for several hours until the starting bromide is consumed (monitor by TLC).

-

Workup 1: Cool the reaction mixture and pour it into ice water to precipitate the N-alkylated phthalimide intermediate. Filter the solid and wash with water.

-

Hydrazinolysis: Suspend the crude intermediate in ethanol. Add hydrazine hydrate (1.5-2.0 eq) and reflux the mixture. A thick precipitate of phthalhydrazide will form.[7]

-

Workup 2: After cooling, acidify the mixture with concentrated HCl to precipitate any remaining phthalhydrazide and to protonate the product amine. Filter the solid and wash with cold ethanol.

-

Isolation: Concentrate the filtrate to obtain the crude product as the hydrochloride salt. The free amine can be obtained by neutralization with a base and subsequent purification, often via recrystallization or ion-exchange chromatography.

| Parameter | Benzylic Bromination | Gabriel Synthesis | Overall (Pathway I) |

| Typical Yield | 75-90% | 80-95% | 60-85% |

| Key Reagents | NBS, AIBN | Potassium Phthalimide, Hydrazine | |

| Purity (Post-Purification) | >98% | >98% | >98% |

| Primary Side Products | Dibrominated species, Succinimide | Phthalhydrazide |

Pathway II: Reduction of a Nitrile Precursor

This alternative route involves the chemical reduction of a nitrile group, which is a robust and widely used transformation in organic synthesis for accessing primary amines.[9] The key intermediate is 4-cyano-2,6-difluorobenzoic acid.

Step 1: Synthesis of 4-Cyano-2,6-difluorobenzoic Acid

The cyano intermediate can be prepared from 4-bromo-2,6-difluorobenzoic acid via a nucleophilic aromatic substitution or, more commonly, a metal-catalyzed cyanation reaction (e.g., Rosenmund-von Braun reaction).

Step 2: Reduction of the Nitrile Group

The reduction of a nitrile to a primary amine can be accomplished through several reliable methods, most notably catalytic hydrogenation or reduction with a metal hydride.[10]

Method A: Catalytic Hydrogenation

This is often the most economical and scalable method for nitrile reduction.[9]

Causality of Experimental Choices:

-

Catalyst: Raney Nickel (Ra-Ni) and Palladium on Carbon (Pd/C) are common and effective catalysts.[11] Iron pincer complexes have also been shown to be highly selective for primary amines.[12]

-

Hydrogen Source: High-pressure molecular hydrogen (H₂) is the standard reductant.

-

Solvent: Alcoholic solvents like methanol or ethanol are typically used.

-

Additive: The addition of ammonia (or ammonium hydroxide) is a critical technique to suppress the formation of secondary and tertiary amine byproducts by inhibiting the intermediate imine from reacting with the product amine.[11]

Caption: Experimental workflow for nitrile reduction.

Experimental Protocol: Catalytic Hydrogenation

-

In a high-pressure hydrogenation vessel (autoclave), charge a solution of 4-cyano-2,6-difluorobenzoic acid (1.0 eq) in a suitable solvent (e.g., methanol saturated with ammonia).

-

Carefully add the hydrogenation catalyst (e.g., Raney Nickel, ~5-10 wt%) under an inert atmosphere.

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen to the desired pressure (e.g., 50-100 psi).

-

Heat the reaction mixture with vigorous stirring. Monitor the reaction by observing hydrogen uptake.

-

Once the reaction is complete, cool the vessel to room temperature and carefully vent the excess hydrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

The filtrate can be concentrated under reduced pressure to yield the crude product, which is then purified.

Method B: Chemical Reduction with Lithium Aluminum Hydride (LiAlH₄)

LiAlH₄ is a powerful and non-selective reducing agent capable of converting nitriles to primary amines with high efficiency.[13] This method is particularly useful on a laboratory scale.

Experimental Protocol: LiAlH₄ Reduction

-

In a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), prepare a suspension of LiAlH₄ (2.0-3.0 eq) in an anhydrous ether solvent (e.g., THF, diethyl ether).

-

Cool the suspension in an ice bath.

-

Slowly add a solution of 4-cyano-2,6-difluorobenzoic acid in the same anhydrous solvent dropwise. Caution: The reaction is highly exothermic.

-

After the addition is complete, allow the mixture to warm to room temperature and then reflux for several hours to ensure complete reduction.

-

Cool the reaction back down in an ice bath and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then remove it by filtration.

-

Dry the organic filtrate and concentrate it to obtain the crude product.

| Parameter | Catalytic Hydrogenation | LiAlH₄ Reduction |

| Typical Yield | 85-98% | 80-95% |

| Key Reagents | H₂, Ra-Ni or Pd/C | LiAlH₄ |

| Scalability | Excellent | Good (Lab-scale) |

| Safety Considerations | High-pressure H₂, pyrophoric catalysts | Highly reactive, exothermic quenching |

| Primary Side Products | Secondary/tertiary amines (if no NH₃) |

Conclusion

Both the benzylic functionalization and nitrile reduction pathways represent viable and robust methods for the synthesis of 4-(aminomethyl)-2,6-difluorobenzoic acid. The choice between them depends on several factors:

-

Pathway I (Benzylic Functionalization): This route is advantageous when the 2,6-difluoro-4-methylbenzoic acid precursor is readily available. The use of the Gabriel synthesis ensures a clean conversion to the desired primary amine, avoiding common side products associated with direct amination.

-

Pathway II (Nitrile Reduction): This pathway is highly efficient and often provides higher overall yields. Catalytic hydrogenation is particularly well-suited for large-scale industrial production due to its cost-effectiveness and operational simplicity, while LiAlH₄ reduction offers a rapid and effective alternative for laboratory-scale synthesis.

Ultimately, the selection of the optimal synthetic route will be guided by the availability of starting materials, the required scale of the synthesis, and the specific safety and equipment capabilities of the laboratory.

References

-

Wikipedia. Gabriel synthesis. [Link]

-

Organic Chemistry Portal. Nitrile to Amine - Common Conditions. [Link]

-

JoVE. Preparation of Amines: Reduction of Amides and Nitriles. [Link]

-

Brainly. Show how you would accomplish the following synthetic conversions: (a) Benzyl bromide to benzylamine. [Link]

-

Chemistry LibreTexts. Chemistry of Amides. [Link]

-

Master Organic Chemistry. Amide Hydrolysis Using Acid Or Base. [Link]

-

University of Calgary. Ch20 : Amide hydrolysis. [Link]

-

Wikipedia. Nitrile reduction. [Link]

-

Chemistry LibreTexts. Gabriel Synthesis. [Link]

-

Royal Society of Chemistry. Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles. [Link]

-

Michigan State University Department of Chemistry. 11.10 Chemistry of Amides. [Link]

-

Chemistry LibreTexts. 20.7: Chemistry of Nitriles. [Link]

-

Ajay Bhadouriya. UNIT -13 ORGANIC COMPOUNDS CONTAINING NITROGEN AMINES NAME REACTIONS 1. Gabriel phthalimide synthesis. [Link]

-

Patsnap. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. [Link]

-

JoVE. Preparation of 1° Amines: Gabriel Synthesis. [Link]

-

ACS Publications. Hydrolysis of Amides to Carboxylic Acids Catalyzed by Nb2O5. [Link]

-

Royal Society of Chemistry. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes. [Link]

- Google Patents.

-

Vaia. Problem 58 How would you prepare benzylamin... [Link]

-

Organic Chemistry Portal. Amine synthesis by nitrile reduction. [Link]

-

ACS Publications. Efficient Cu–Ni/W20O58 Catalysts for Hydrogenation of Nitriles to Secondary Amines. [Link]

-

ACS Publications. Noncatalyzed Reduction of Nitriles to Primary Amines with Ammonia Borane. [Link]

-

Filo. Show how you would accomplish the following synthetic conversions. (a) be.. [Link]

-

Pearson. Show how you would accomplish the following synthetic conversions. (a) benzyl bromide → benzylamine. [Link]

-

Quora. How do you convert brommbenzene to benzyl amine? [Link]

-

PureSynth. 4-Bromo-26-Difluorobenzoic Acid 98.0%(GC). [Link]

-

Chemistry Steps. Benzylic Bromination. [Link]

-

ResearchGate. (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. [Link]

Sources

- 1. One moment, please... [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. brainly.com [brainly.com]

- 4. vaia.com [vaia.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 7. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]

- 8. ajaybhadouriya.wordpress.com [ajaybhadouriya.wordpress.com]

- 9. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 10. jove.com [jove.com]

- 11. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 12. Selective catalytic hydrogenation of nitriles to primary amines using iron pincer complexes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 13. chem.libretexts.org [chem.libretexts.org]

The Strategic Incorporation of 4-(Aminomethyl)-2,6-difluorobenzoic Acid into Peptides: A Guide to Synthesis and Application

Introduction: Engineering Peptide Properties with Fluorinated Scaffolds

The rational design of therapeutic peptides and sophisticated biochemical probes often necessitates the use of non-natural amino acids to overcome the inherent limitations of their natural counterparts, such as poor metabolic stability and limited conformational diversity.[1][2] Among the diverse array of synthetic building blocks, those bearing fluorine atoms have garnered significant attention for their ability to profoundly influence the physicochemical and biological properties of peptides.[3] The unique electronic properties of fluorine can enhance binding affinity, improve resistance to enzymatic degradation, and modulate peptide conformation.[4]

This technical guide provides a comprehensive overview of the application of 4-(Aminomethyl)-2,6-difluorobenzoic acid, a unique synthetic amino acid, in solid-phase peptide synthesis (SPPS). We will delve into its distinct structural features, provide detailed protocols for its incorporation into peptide chains, and explore the advantageous properties it imparts to the final peptide. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the power of fluorinated amino acids in their peptide design and synthesis endeavors.

Physicochemical Characteristics of 4-(Aminomethyl)-2,6-difluorobenzoic Acid

4-(Aminomethyl)-2,6-difluorobenzoic acid is a bifunctional molecule featuring a rigid difluorinated phenyl ring, a carboxylic acid, and an aminomethyl group. This unique arrangement offers several advantages in peptide design. The difluorophenyl ring acts as a rigid spacer, imparting conformational constraint to the peptide backbone, which can be crucial for locking a peptide into its bioactive conformation.[5][6] The fluorine atoms can also participate in favorable non-covalent interactions, such as halogen bonds, potentially enhancing binding to biological targets.[2]

While specific experimental data for 4-(Aminomethyl)-2,6-difluorobenzoic acid is not extensively published, we can infer its properties from related structures. The parent compound, 2,6-difluorobenzoic acid, is a solid with a melting point of 151-154 °C and is soluble in water.[7][8] The isomeric 2-amino-4,6-difluorobenzoic acid has a predicted pKa of 3.95, suggesting the carboxylic acid group of our target molecule will have a similar acidity.[9]

Table 1: Physicochemical Properties of 4-(Aminomethyl)-2,6-difluorobenzoic Acid and Related Compounds

| Property | 4-(Aminomethyl)-2,6-difluorobenzoic acid (Predicted/Inferred) | 2,6-Difluorobenzoic acid[8] | 2-Amino-4,6-difluorobenzoic acid[9][10] |

| Molecular Formula | C₈H₇F₂NO₂ | C₇H₄F₂O₂ | C₇H₅F₂NO₂ |

| Molecular Weight | 187.14 g/mol | 158.10 g/mol | 173.12 g/mol |

| Appearance | Solid (Predicted) | Solid | Solid |

| pKa (Carboxylic Acid) | ~3.9 (Inferred) | Not available | 3.95 (Predicted) |

| Solubility | Soluble in organic solvents (DMF, NMP) and aqueous base. | Soluble in water[7] | Not available |

Protocol for Fmoc Protection of 4-(Aminomethyl)-2,6-difluorobenzoic Acid

To incorporate 4-(Aminomethyl)-2,6-difluorobenzoic acid into a peptide using standard Fmoc-based SPPS, the aminomethyl group must first be protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This ensures that the carboxylic acid is the only reactive moiety during the coupling step.

dot

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis of Amino Acids Bearing Halodifluoromethyl Moieties and Their Application to p53-Derived Peptides Binding to Mdm2/Mdm4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptide Synthesis with α,α-Difluoro-β-Lactams - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 4. Frontiers | Application of Amino Acids in the Structural Modification of Natural Products: A Review [frontiersin.org]

- 5. Getting in Shape: Controlling Peptide Bioactivity and Bioavailability Using Conformational Constraints - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fishersci.com [fishersci.com]

- 8. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. chemscene.com [chemscene.com]

Application Notes and Protocols: 4-(Aminomethyl)-2,6-difluorobenzoic Acid as a Strategic Building Block in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Fluorination in Drug Design

The incorporation of fluorine into small molecule drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine, being the most electronegative element, can profoundly influence a molecule's physicochemical and pharmacokinetic properties. Strategic placement of fluorine atoms can enhance metabolic stability, improve binding affinity to target proteins, and modulate pKa, thereby optimizing a drug's overall performance.[1][2] The 2,6-difluorobenzyl motif is of particular interest as the two fluorine atoms flanking a central functional group can enforce a specific conformation and create favorable interactions within a protein's binding pocket.

This guide focuses on the utility of 4-(aminomethyl)-2,6-difluorobenzoic acid , a versatile building block that combines the benefits of the 2,6-difluoroaromatic system with two key functional handles: a primary amine and a carboxylic acid. This unique arrangement makes it an invaluable scaffold for the synthesis of a diverse range of complex molecules, particularly in the development of targeted therapies such as kinase inhibitors.

Physicochemical Properties of 4-(Aminomethyl)-2,6-difluorobenzoic Acid Hydrochloride

The hydrochloride salt of 4-(aminomethyl)-2,6-difluorobenzoic acid is a common and stable form of this building block.

| Property | Value | Source |

| CAS Number | 1803605-25-5 | [2] |

| Molecular Formula | C₈H₈ClF₂NO₂ | [2] |

| Molecular Weight | 223.61 g/mol | [2] |

| Appearance | Solid | |

| Purity | Typically ≥95% | |

| Storage | Store at 2-8°C, inert atmosphere |

Application in Medicinal Chemistry: A Key Building Block for Kinase Inhibitors

The 4-(aminomethyl)-2,6-difluorobenzoic acid scaffold is particularly well-suited for the synthesis of inhibitors targeting protein kinases, a class of enzymes that play a crucial role in cell signaling and are frequently dysregulated in diseases such as cancer.[3] Specifically, this building block is a valuable component for the development of Cyclin-Dependent Kinase 4 and 6 (CDK4/6) inhibitors.

CDK4/6 are key regulators of the cell cycle, and their inhibition has proven to be an effective therapeutic strategy in certain types of cancer, notably hormone receptor-positive (HR+) breast cancer.[4][5] Several approved CDK4/6 inhibitors, such as Palbociclib, Ribociclib, and Abemaciclib, have demonstrated significant clinical benefit.[6] The general structure of many kinase inhibitors includes a heterocyclic core that binds to the ATP-binding site of the kinase, and a "linker" region connecting to a solubilizing group or a moiety that provides additional interactions with the protein. The 4-(aminomethyl)-2,6-difluorobenzoic acid moiety can serve as a rigid and tunable linker, with the aminomethyl group providing a vector for substitution and the difluoro substitution enhancing binding affinity and metabolic stability.

Below is a diagram illustrating the role of CDK4/6 in the cell cycle and the point of intervention for CDK4/6 inhibitors.

Caption: Role of CDK4/6 in cell cycle and inhibition.

Protocols

Protocol 1: Proposed Synthesis of 4-(Aminomethyl)-2,6-difluorobenzoic Acid Hydrochloride

Caption: Proposed synthesis of the target compound.

Step-by-Step Methodology (Proposed):

-

Cyanation: To a solution of 4-bromo-2,6-difluorobenzoic acid in a suitable solvent such as DMF, add copper(I) cyanide. Heat the reaction mixture under an inert atmosphere. Monitor the reaction by TLC or LC-MS until the starting material is consumed. After cooling, the reaction is worked up by quenching with an aqueous solution of ferric chloride and hydrochloric acid, followed by extraction with an organic solvent.

-

Esterification: The resulting 4-cyano-2,6-difluorobenzoic acid is then esterified to protect the carboxylic acid during the subsequent reduction step. This can be achieved by reacting with thionyl chloride followed by the addition of methanol.

-

Nitrile Reduction: The methyl 4-cyano-2,6-difluorobenzoate is subjected to catalytic hydrogenation using a catalyst such as Raney Nickel in a solution of ammonia in methanol. The reaction is carried out under a hydrogen atmosphere until the nitrile group is fully reduced to the primary amine.

-

Hydrolysis and Salt Formation: The final step involves the hydrolysis of the methyl ester and formation of the hydrochloride salt by heating the intermediate in aqueous hydrochloric acid. The product can then be isolated by crystallization.

Note: This is a proposed synthesis and would require optimization of reaction conditions. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 2: Amide Bond Formation using 4-(Aminomethyl)-2,6-difluorobenzoic Acid Hydrochloride

This protocol describes a general procedure for the coupling of 4-(aminomethyl)-2,6-difluorobenzoic acid with a generic amine (R-NH₂) to form the corresponding amide, a key step in the synthesis of more complex drug candidates. The hydrochloride salt of the starting material requires neutralization prior to or in situ during the coupling reaction.

Materials:

-

4-(Aminomethyl)-2,6-difluorobenzoic acid hydrochloride

-

Amine (R-NH₂)

-

Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

-

Organic base (e.g., DIPEA or triethylamine)

-

Anhydrous polar aprotic solvent (e.g., DMF or NMP)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

Experimental Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)-2,6-difluorobenzoic acid hydrochloride (1.0 eq.) in anhydrous DMF.

-

Neutralization and Activation: Add a suitable organic base such as DIPEA (2.2 eq.) to neutralize the hydrochloride salt and the carboxylic acid. Stir the solution for 10-15 minutes at room temperature. Add the coupling agent (e.g., HATU, 1.1 eq.) to the solution and stir for another 15-20 minutes to pre-activate the carboxylic acid.

-

Amine Addition: To the activated carboxylic acid solution, add the desired amine (R-NH₂) (1.0-1.2 eq.).

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight depending on the reactivity of the amine.

-

Work-up: Once the reaction is complete, dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the desired amide product.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Amide coupling reactions are sensitive to water, which can hydrolyze the activated carboxylic acid intermediate, leading to lower yields. Therefore, the use of anhydrous solvents and an inert atmosphere is crucial.

-

Choice of Coupling Agent: HATU is a highly efficient coupling reagent that minimizes side reactions and racemization (if applicable). EDC in combination with HOBt is another common and effective choice. The selection of the coupling agent may need to be optimized depending on the specific substrates.

-

Base: DIPEA is a non-nucleophilic base used to neutralize the hydrochloride salt and the carboxylic acid without competing in the coupling reaction. An excess is used to ensure complete neutralization.

-

Work-up: The aqueous washes are essential to remove the coupling agent byproducts, excess base, and any remaining water-soluble impurities.

Conclusion

4-(Aminomethyl)-2,6-difluorobenzoic acid is a highly valuable and versatile building block in medicinal chemistry. Its unique structural features, including the strategically placed fluorine atoms and the orthogonal aminomethyl and carboxylic acid functional groups, provide medicinal chemists with a powerful tool for the synthesis of novel drug candidates with potentially improved pharmacological profiles. The application of this building block, particularly in the design of kinase inhibitors, highlights its importance in the ongoing quest for more effective and targeted therapies. The protocols provided herein offer a practical guide for the synthesis and utilization of this important synthetic intermediate.

References

- Fluorine in Drug Discovery: Role, Design and Case Studies. (n.d.).

- CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid. (n.d.). Google Patents.

- CN103980135A - Preparation method of 4-amino-2-fluorobenzoic acid. (n.d.). Google Patents.

-

4-cyano-2,6-difluorobenzoic acid (C8H3F2NO2). (n.d.). PubChem. Retrieved February 17, 2026, from [Link]

-

Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021, October 8). ACS Publications. Retrieved February 17, 2026, from [Link]

-

CDK4/6 Inhibitors: Where They Are Now and Where They Are Headed in the Future. (2017, May 10). Retrieved February 17, 2026, from [Link]

-

The next generation of CDK inhibitors is coming. (2023, May 31). MD Anderson Cancer Center. Retrieved February 17, 2026, from [Link]

-

Recent Progress in CDK4/6 Inhibitors and PROTACs. (2023, December 13). MDPI. Retrieved February 17, 2026, from [Link]

-

What Are CDK4/6 Inhibitors? (2026, January 29). Breastcancer.org. Retrieved February 17, 2026, from [Link]

-

Development of CDK4/6 Inhibitors. (2021, April 23). Encyclopedia MDPI. Retrieved February 17, 2026, from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 4-(aminomethyl)-2,6-difluorobenzoic acid hydrochloride | 1803605-25-5 [sigmaaldrich.com]

- 3. chemscene.com [chemscene.com]

- 4. breastcancer.org [breastcancer.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. mdpi.com [mdpi.com]

- 7. CN101050176A - Method for preparing 4 - bromine 2,6 - difluoro benzoic acid - Google Patents [patents.google.com]

Application Note & Experimental Protocol: Amide Coupling with 4-(Aminomethyl)-2,6-difluorobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Moieties in Medicinal Chemistry

In the landscape of modern drug discovery, the incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to enhance a compound's pharmacological profile. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong carbon-fluorine bonds, can profoundly influence metabolic stability, lipophilicity, and binding affinity. 4-(Aminomethyl)-2,6-difluorobenzoic acid is a valuable building block in this context, offering a trifunctional scaffold: a carboxylic acid for amide bond formation, a primary aminomethyl group for further derivatization, and a difluorinated phenyl ring to impart the desirable effects of fluorination.

This application note provides a comprehensive guide to the effective utilization of 4-(aminomethyl)-2,6-difluorobenzoic acid in amide coupling reactions, a cornerstone of medicinal chemistry for the synthesis of novel therapeutic agents. We will delve into two robust and widely adopted coupling protocols, HATU/DIPEA and EDC/NHS, explaining the underlying chemical principles and providing detailed, step-by-step instructions to ensure reproducible and high-yielding syntheses.

Chemical Structures and Properties

-

4-(Aminomethyl)-2,6-difluorobenzoic acid:

-

Molecular Formula: C₈H₇F₂NO₂

-

Molecular Weight: 187.14 g/mol

-

Key Features: A benzoic acid core with two fluorine atoms ortho to the carboxyl group, which can influence the acidity of the carboxylic proton and the reactivity of the carboxyl group. The aminomethyl group provides a primary amine nucleophile for amide bond formation.

-

Protocol 1: HATU-Mediated Amide Coupling

Principle: The use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as a coupling reagent is favored for its high efficiency, rapid reaction times, and low rates of racemization, particularly with sterically hindered substrates.[1] HATU activates the carboxylic acid by forming a highly reactive OAt-active ester, which is then readily attacked by the amine nucleophile.[1] The presence of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), is crucial for the initial deprotonation of the carboxylic acid.[1]

Diagram of the HATU-Mediated Coupling Workflow:

Caption: Workflow for HATU-mediated amide coupling.

Materials and Reagents:

| Reagent | Purity | Supplier (Example) |

| 4-(Aminomethyl)-2,6-difluorobenzoic acid | >95% | Sigma-Aldrich |

| Amine (substrate) | >98% | Combi-Blocks |

| HATU | >98% | Oakwood Chemical |

| N,N-Diisopropylethylamine (DIPEA) | >99% | Acros Organics |

| N,N-Dimethylformamide (DMF), anhydrous | >99.8% | Fisher Scientific |

| Ethyl acetate (EtOAc) | ACS Grade | VWR Chemicals |

| Lithium chloride (LiCl) or Ammonium Chloride (NH4Cl) | ACS Grade | EMD Millipore |

| Sodium bicarbonate (NaHCO₃), saturated solution | ACS Grade | J.T. Baker |

| Brine (saturated NaCl solution) | ACS Grade | LabChem |

| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Alfa Aesar |

| Silica gel for column chromatography | 60 Å, 230-400 mesh | Sorbent Technologies |

Experimental Protocol:

-

Preparation:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-(aminomethyl)-2,6-difluorobenzoic acid (1.0 eq.) in anhydrous DMF.

-

To this solution, add HATU (1.1-1.2 eq.) and DIPEA (2.0-3.0 eq.).

-

Stir the mixture at room temperature for 15-30 minutes for pre-activation.

-

-

Reaction:

-

In a separate vial, dissolve the desired amine (1.0-1.2 eq.) in a minimal amount of anhydrous DMF.

-

Add the amine solution dropwise to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Work-up:

-

Once the reaction is complete, dilute the mixture with ethyl acetate.

-

Wash the organic layer sequentially with 5% aqueous LiCl or saturated aqueous NH₄Cl (to remove DMF and unreacted amine), saturated aqueous NaHCO₃ (to remove unreacted carboxylic acid and HOAt), and finally with brine.[1]

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane).

-

Alternatively, if the product is a solid, recrystallization from a suitable solvent system can be employed for purification.[2]

-

Protocol 2: EDC/NHS-Mediated Amide Coupling

Principle: This method utilizes a water-soluble carbodiimide, EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), to activate the carboxylic acid.[3][4] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, forms a more stable amine-reactive NHS ester intermediate.[5][6] This two-step approach is particularly advantageous for biomolecule conjugation as it can minimize side reactions.[5][7]

Diagram of the EDC/NHS-Mediated Coupling Mechanism:

Caption: Mechanism of EDC/NHS-mediated amide bond formation.

Materials and Reagents:

| Reagent | Purity | Supplier (Example) |

| 4-(Aminomethyl)-2,6-difluorobenzoic acid | >95% | Sigma-Aldrich |

| Amine (substrate) | >98% | Combi-Blocks |

| EDC hydrochloride | >98% | Oakwood Chemical |

| N-Hydroxysuccinimide (NHS) | >98% | Acros Organics |

| Dichloromethane (DCM), anhydrous | >99.8% | Fisher Scientific |

| N,N-Diisopropylethylamine (DIPEA) (optional) | >99% | Acros Organics |

| Hydrochloric acid (HCl), 1N aqueous solution | ACS Grade | VWR Chemicals |

| Sodium bicarbonate (NaHCO₃), saturated solution | ACS Grade | J.T. Baker |

| Brine (saturated NaCl solution) | ACS Grade | LabChem |

| Anhydrous magnesium sulfate (MgSO₄) | ACS Grade | Alfa Aesar |

Experimental Protocol:

-

Preparation:

-

Dissolve 4-(aminomethyl)-2,6-difluorobenzoic acid (1.0 eq.) and NHS (1.1 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq.) portion-wise to the cooled solution. A base like DIPEA (1.0 eq.) can be added to neutralize the HCl salt of EDC, though it is not always necessary.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-4 hours.

-

-

Reaction:

-

In a separate vial, dissolve the amine (1.0 eq.) in a minimal amount of anhydrous DCM.

-

Add the amine solution to the reaction mixture.

-

Stir at room temperature for 4-24 hours, monitoring by TLC or LC-MS.

-

-

Work-up:

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1N HCl, water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography or recrystallization as described in Protocol 1.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no product formation | Incomplete activation of the carboxylic acid; degradation of coupling reagents; low nucleophilicity of the amine. | Ensure all reagents are anhydrous and of high purity. For EDC, use fresh reagent as it is moisture-sensitive.[7] For challenging couplings, consider switching to HATU or another potent coupling reagent.[8] |

| Presence of unreacted starting materials | Insufficient reaction time or stoichiometry. | Increase the reaction time and monitor closely. A slight excess of the amine (1.1-1.2 eq.) and coupling reagent can help drive the reaction to completion.[1] |

| Formation of N-acylurea byproduct (with EDC) | The O-acylisourea intermediate rearranges before reacting with the amine.[4] | The addition of NHS or HOBt minimizes this side reaction by forming a more stable active ester.[4] Ensure the amine is added promptly after the activation step. |

| Difficulty in purification | Byproducts (e.g., urea from EDC, HOAt from HATU) co-elute with the product. | The aqueous work-up is crucial for removing the majority of these byproducts. For EDC, the urea byproduct is water-soluble.[4] For HATU, washing with aqueous LiCl or NH4Cl is effective.[1] |

Conclusion

The successful synthesis of amides from 4-(aminomethyl)-2,6-difluorobenzoic acid is readily achievable with the appropriate choice of coupling reagents and reaction conditions. Both HATU and EDC/NHS protocols offer reliable and high-yielding pathways to the desired products. The selection between these methods may depend on the specific substrate, scale of the reaction, and cost considerations. By following the detailed protocols and troubleshooting guidance provided in this application note, researchers can confidently incorporate this valuable fluorinated building block into their synthetic endeavors, paving the way for the discovery of novel and improved therapeutic agents.

References

-

Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved from [Link]

-

Nakajima, N., & Ikada, Y. (1995). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Bioconjugate Chemistry, 6(1), 123–130. Retrieved from [Link]

-

Chemistry Steps. (2025, November 29). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

-

Bangs Laboratories, Inc. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2026, January 29). Carbodiimide Coupling: The Better Alternative for Amide Synthesis [Video]. YouTube. Retrieved from [Link]

-

G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

-

Edelmann, F. T. (2020, November 2). What is the best technique for amide purification? [Online forum post]. ResearchGate. Retrieved from [Link]

-

Biotage. (2023, February 10). How should I purify a complex, polar, amide reaction mixture? Retrieved from [Link]

-

Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

-

Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(47), 11496–11500. Retrieved from [Link]

-

Sabahat, S., & Zaib, S. (2023). Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU): A Unique Cross-Coupling Reagent. Chemical Methodologies, 7(11), 896-911. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 4. peptide.com [peptide.com]

- 5. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 6. info.gbiosciences.com [info.gbiosciences.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]

Application Note: Comprehensive Characterization of 4-(Aminomethyl)-2,6-difluorobenzoic Acid

Introduction & Chemical Context

4-(Aminomethyl)-2,6-difluorobenzoic acid (CAS: 1199773-27-7) is a critical bifunctional building block used in the synthesis of next-generation kinase inhibitors and antibiotics.[1] Its structure features a benzoic acid core flanked by two fluorine atoms at the 2,6-positions, with a primary aminomethyl group at the 4-position.[1]

The Analytical Challenge: The "Zwitterionic Trap"

This molecule presents a unique analytical challenge defined by its dual ionization states:

-

The Acidic Head: The 2,6-difluoro substitution exerts a strong electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid (estimated pKa

3.0–3.[1]2) compared to benzoic acid.[2][3] -

The Basic Tail: The aminomethyl group is aliphatic (benzylamine-like), possessing a high pKa (estimated pKa

9.0–9.5).

Consequence: At neutral pH, the molecule exists almost exclusively as a highly polar zwitterion (carboxylate anion/ammonium cation), leading to poor retention on standard C18 HPLC columns and solubility issues in non-polar solvents. This guide details protocols to overcome these "traps" using pH-controlled chromatography and fluorine-specific spectroscopy.[1]

High-Performance Liquid Chromatography (HPLC)[1]

Core Directive: Controlling Ionization State

To successfully retain and separate this molecule, we must break the zwitterion. The most robust strategy is the "Cationic Shift" : lowering the pH below the acid's pKa to protonate the carboxylate (

Protocol A: Reversed-Phase Ion-Pairing (Recommended)

This method uses Trifluoroacetic Acid (TFA) to suppress silanol activity and provide an ion-pairing mechanism for the protonated amine.[1]

System Parameters:

-

Column: Agilent ZORBAX SB-C18 (StableBond),

.-

Rationale: Sterically protected silanes are required to withstand the low pH (< 2.0) necessary for this separation.

-

-

Mobile Phase A: Water + 0.1% (v/v) TFA.

-

Mobile Phase B: Acetonitrile + 0.1% (v/v) TFA.

-

Flow Rate: 1.0 mL/min.[1]

-

Column Temp: 30°C.

-

Detection: UV at 260 nm (primary) and 210 nm (impurity check).

-

Note: The 2,6-difluoro ring exhibits a distinct absorption shift compared to non-fluorinated analogs.[1]

-

Gradient Table:

| Time (min) | % Mobile Phase B | Event |

| 0.0 | 5 | Equilibration (High polarity start) |

| 10.0 | 60 | Linear Gradient |

| 12.0 | 95 | Wash |

| 12.1 | 5 | Re-equilibration |

| 17.0 | 5 | End |

Visualization: Method Development Logic

The following diagram illustrates the decision matrix for selecting the stationary phase based on the zwitterionic nature.

Caption: Decision tree for selecting HPLC modes. RP with TFA is preferred for robustness; HILIC is alternative for MS sensitivity.

Mass Spectrometry (LC-MS/MS) Characterization

Protocol B: Identification & Fragmentation

Due to the basic aminomethyl group, Positive Electrospray Ionization (ESI+) is the most sensitive mode.

MS Conditions:

-

Ionization: ESI Positive (+)

-

Capillary Voltage: 3.5 kV[1]

-

Cone Voltage: 30 V (Adjust to minimize in-source fragmentation)

-

Source Temp: 120°C

Fragmentation Pathway (Logic & Causality):

-

Precursor Ion

: The protonated molecular ion. -

Primary Loss (

) : Loss of ammonia (-

Fragment:

(Difluorobenzyl cation).

-

-

Secondary Loss (

) : Decarboxylation (-

Fragment:

(Difluorophenyl cation).[1]

-

-

Diagnostic Fluorine Loss (

) : Loss of HF is common in heavily fluorinated aromatics under high collision energy.

| Ion Type | m/z (Theoretical) | Structural Assignment |

| 188.05 | Protonated Parent | |

| 171.02 | Acylium/Benzyl cation | |

| 170.04 | Acylium ion (Loss of OH from COOH) | |

| 143.05 | Decarboxylation |

Nuclear Magnetic Resonance (NMR)[2][4][5][6]

Protocol C: Structural Verification

The symmetry of the 2,6-difluoro substitution provides a clean, simplified NMR signature that serves as a rapid purity check.[1]

Solvent Selection: Use DMSO-d6 .[1]

-

Why? The zwitterionic nature makes it insoluble in

.

Expected Shifts & Multiplicities:

-

NMR (The Fingerprint):

-

Signal: Single signal (Singlet or weak triplet if H-coupling resolved).

-

Shift:

to -

Diagnostic Value: If the symmetry is broken (e.g., loss of one fluorine or isomerization), this singlet will split or shift significantly.

-

-

NMR:

-

Aromatic Protons:

(Doublet, -

Benzylic Protons (

): -

Exchangeable Protons: Broad singlets for

(

-

Physical Characterization (Solid State)

For drug development, the solid-state form is crucial.[1]

-

Thermal Analysis (DSC):

-

The zwitterionic crystal lattice is held together by strong electrostatic forces. Expect a high melting point (often

with decomposition) compared to the non-zwitterionic ester derivatives. -

Protocol: Heat at 10°C/min under

. Look for a sharp endotherm (melting) followed immediately by erratic exotherms (decomposition).

-

Analytical Workflow Diagram

This diagram summarizes the integrated workflow for releasing a batch of this intermediate.

Caption: Integrated analytical workflow ensuring identity (NMR/MS) and purity (HPLC) prior to batch release.

References

-

Separation of Zwitterionic Compounds

- Title: HPLC Method Development Str

- Source: Chromatography Forum / Helix Chrom

-

URL:[Link]

-

Fluorine NMR Spectroscopy

-

Mass Spectrometry of Benzoic Acids

-

General Properties of Fluorobenzoic Acids

Sources

- 1. Cas 126674-77-9,2-AMINO-4,6-DIFLUOROBENZOIC ACID | lookchem [lookchem.com]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. tsapps.nist.gov [tsapps.nist.gov]

- 5. researchgate.net [researchgate.net]

- 6. 2,6-Difluorobenzoic acid | C7H4F2O2 | CID 9796 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Analysis of 4-(Aminomethyl)-2,6-difluorobenzoic Acid

Executive Summary & Molecule Profile

User Query: I am struggling to retain 4-(Aminomethyl)-2,6-difluorobenzoic acid on my standard C18 column, and the peak shape is consistently tailing. How do I refine this method for quantitative analysis?

Scientist’s Analysis: The core challenge lies in the physicochemical nature of 4-(Aminomethyl)-2,6-difluorobenzoic acid. Unlike simple aromatic acids, this molecule is a strong zwitterion .

-

The Acid: The 2,6-difluoro substitution on the benzoic acid core exerts a strong electron-withdrawing effect, significantly lowering the pKa of the carboxylic acid (likely < 2.5) compared to benzoic acid.[1]

-

The Base: The 4-aminomethyl group is aliphatic (benzylamine-type), making it highly basic (pKa ~9.5), unlike an aniline.

Implication: At standard HPLC pH (2–4), the molecule carries both a positive charge (amine) and a negative charge (carboxylate), resulting in high water solubility and poor retention on hydrophobic (C18) stationary phases. The "refinement" requires moving from Reversed-Phase (RP) to Hydrophilic Interaction Liquid Chromatography (HILIC) or Mixed-Mode Chromatography .

Method Refinement Decision Matrix

Before proceeding to protocols, use this logic flow to select the correct stationary phase based on your available instrumentation and sensitivity needs.

Figure 1: Decision tree for method selection. ZIC-HILIC is prioritized for direct analysis of this zwitterion.

Critical Troubleshooting Guides (FAQs)

Module A: Retention & Separation Issues

Q1: Why does my analyte elute in the void volume (t0) on a C18 column? A: This is "Phase Collapse" in principle. The 4-aminomethyl group and the ionized carboxylate make the molecule too polar for the hydrophobic C18 chains to grab.

-

The Fix: Switch to a Zwitterionic HILIC column (e.g., sulfobetaine functionalized silica).

-

Mechanism: HILIC creates a water-rich layer on the silica surface. Your polar analyte partitions into this water layer.

-

Protocol Refinement:

Q2: I am seeing severe peak tailing. Is it the amine? A: Yes. The aliphatic amine (aminomethyl) interacts with residual silanols on the silica surface.

-

The Fix: You must ensure adequate ionic strength in the buffer to "mask" these silanols.

-

Action: Increase buffer concentration to 20–50 mM . If using UV, phosphate buffer is superior for peak shape (but incompatible with MS). For MS, use Ammonium Formate.

Module B: Solubility & Sample Prep

Q3: When I dissolve the sample in 100% Acetonitrile for HILIC injection, it precipitates. A: This is a classic HILIC trap. Zwitterions are insoluble in pure organic solvents.

-

The Fix: Use a "Diluent Mismatch" strategy carefully.

-

Protocol: Dissolve your stock standard in 50:50 Water:ACN. Then, dilute working standards to 80% ACN / 20% Buffer.

-

Warning: Do not inject 100% aqueous samples onto a HILIC column; it will disrupt the water layer and cause peak distortion (fronting).

Refined Experimental Protocols

Protocol A: Direct Analysis via HILIC-MS/UV (Recommended)

This method balances retention with MS compatibility.

| Parameter | Specification | Rationale |

| Column | Zwitterionic HILIC (e.g., ZIC-HILIC or Amide), 2.1 x 100 mm, 1.7 µm | Retains polar zwitterions via partition mechanism. |

| Mobile Phase A | 20 mM Ammonium Formate, pH 3.0 | Provides protons to suppress silanol activity; pH 3 keeps carboxylate partially ionized for HILIC retention. |

| Mobile Phase B | Acetonitrile (LC-MS Grade) | The "weak" solvent in HILIC mode. |

| Flow Rate | 0.3 mL/min | Optimal for electrospray ionization (ESI). |

| Column Temp | 35°C | Improves mass transfer and peak shape. |

| Gradient | 0 min: 90% B 5 min: 60% B 7 min: 60% B 7.1 min: 90% B | Gradient goes from High Organic -> Low Organic. |

| Detection | UV @ 210/254 nm or ESI (+) MS | 254 nm detects the benzene ring; ESI+ targets the amine [M+H]+ = 188. |

Protocol B: Derivatization for High Sensitivity (UV/Fluorescence)

If you lack MS and need trace quantification (e.g., impurity analysis), the weak UV chromophore of the fluorinated ring is insufficient. You must tag the primary amine.

Reagent: 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AccQ-Tag or AQC).

Workflow Diagram:

Figure 2: Pre-column derivatization workflow to transform the polar zwitterion into a hydrophobic, UV-active urea derivative.

Step-by-Step Derivatization:

-

Buffer: Prepare 0.2 M Borate buffer, pH 8.8.

-

Mix: Add 70 µL Buffer + 10 µL Sample + 20 µL AQC Reagent (3 mg/mL in ACN).

-

Heat: Vortex and heat at 55°C for 10 minutes.

-

Result: The "Aminomethyl" group reacts to form a stable urea derivative.

-

Analysis: The derivative is now hydrophobic. You can revert to a standard C18 column with a standard Water/ACN gradient. Detection at 254 nm (or Fluorescence Ex 250/Em 395) will be highly sensitive.

Impurity Profile & Reference Data

When analyzing 4-(Aminomethyl)-2,6-difluorobenzoic acid, be aware of these common synthesis impurities which may co-elute if the method is not selective.

| Impurity Name | Structural Difference | Retention Behavior (HILIC) |

| 2,6-Difluorobenzoic acid | Missing the amine group. | Elutes earlier (less polar, no zwitterionic retention). |

| 2,6-Difluorobenzonitrile | Precursor (CN instead of CH2NH2). | Elutes near void (neutral, hydrophobic). |

| 4-Hydroxymethyl analog | OH instead of NH2. | Elutes earlier than target (OH is less polar than NH3+). |

References

-

Alpert, A. J. (1990). Hydrophilic-interaction chromatography for the separation of peptides, nucleic acids and other polar compounds. Journal of Chromatography A, 499, 177–196.

-

McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A, 1523, 49–71.

-

Cohen, S. A., & Michaud, D. P. (1993). Synthesis of a fluorescent derivatizing reagent, 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, and its application for the analysis of hydrolysate amino acids via high-performance liquid chromatography. Analytical Biochemistry, 211(2), 279–287.

-

Agilent Technologies. (2020).[2] HILIC Method Development Guide: Separation of Polar Compounds.

Sources

A Senior Application Scientist's Guide to Confirming the Purity of 4-(Aminomethyl)-2,6-difluorobenzoic Acid

Introduction: The Imperative of Purity in Drug Discovery

4-(Aminomethyl)-2,6-difluorobenzoic acid is a key structural motif in the synthesis of various bioactive molecules, including novel kinase inhibitors and other targeted therapeutics. The fluorination pattern on the phenyl ring often enhances metabolic stability and binding affinity, making it a valuable component for drug candidates. However, the very reactivity that makes it a useful synthon also opens pathways for the formation of process-related impurities, such as isomers, starting material residues, or degradation products.

The presence of even trace-level impurities can have profound consequences, leading to misleading biological assay results, unforeseen toxicity, or failed scale-up campaigns. Therefore, a robust and unambiguous confirmation of purity is not merely a quality control checkpoint; it is a fundamental requirement for data integrity and the successful progression of a drug development program. Regulatory bodies like the International Council for Harmonisation (ICH) have established stringent guidelines, such as ICH Q3A(R2), which mandate the reporting, identification, and qualification of impurities in new drug substances.[1][2][3][4] This guide outlines an integrated, multi-technique approach to meet and exceed these standards.

The Orthogonal Analytical Strategy: A Framework for Confidence

No single analytical technique can provide a complete picture of a sample's purity. Each method has inherent strengths and blind spots. A powerful strategy relies on an orthogonal approach, where multiple, disparate techniques are used to probe different physicochemical properties of the compound. The convergence of results from these independent methods builds a self-validating system and provides the highest possible degree of confidence in the final purity assessment.

Our comprehensive purity confirmation workflow integrates four key analytical pillars:

-

Chromatographic Separation (HPLC): The primary tool for quantifying purity and detecting related substances.

-

Mass Analysis (LC-MS): For confirming molecular weight and identifying the mass of unknown impurities.

-

Structural Elucidation (NMR): For unambiguous confirmation of the molecular structure and detection of isomers.

-

Elemental Composition (EA): For verifying the fundamental elemental makeup of the bulk material.

Below is a diagram illustrating this integrated workflow.

Caption: Integrated workflow for comprehensive purity assessment.

High-Performance Liquid Chromatography (HPLC): The Quantitative Workhorse

Expertise & Causality: HPLC is the cornerstone of purity analysis due to its high resolving power and quantitative accuracy.[5][6] We employ Reversed-Phase HPLC (RP-HPLC), which separates compounds based on their hydrophobicity. For our polar analyte, a C18 column is an excellent starting point, and UV detection is suitable due to the aromatic ring. The goal is to develop a stability-indicating method capable of separating the main peak from all potential impurities.[7]

Experimental Protocol: RP-HPLC for Purity Determination

-

System Preparation:

-

HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

-

Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 220 nm and 254 nm.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of the 4-(Aminomethyl)-2,6-difluorobenzoic acid sample.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B (Diluent) to create a 1 mg/mL stock solution.

-

Perform a 1:100 dilution of the stock solution to prepare a 0.01 mg/mL (1%) solution for low-level impurity detection.

-

-

Chromatographic Method:

-

Injection Volume: 5 µL.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: Hold at 95% B

-

18.1-20 min: Return to 5% B and equilibrate.

-

-

-

Data Analysis:

Comparative Data Analysis

To illustrate the method's utility, we analyzed three hypothetical samples from different suppliers.

| Sample ID | Retention Time (Main Peak) | Area % (Main Peak) | Impurity Profile |

| Sample A | 8.52 min | 99.1% | One major impurity at 7.81 min (0.8%) |

| Sample B | 8.51 min | 99.8% | No single impurity >0.1% |

| Sample C | 8.52 min | 99.9% | No single impurity >0.05% |

Trustworthiness: While HPLC provides excellent quantitative data, it cannot be trusted in isolation. An area percentage of 99.8% (Sample B) appears high, but this value assumes all impurities have the same UV response as the main compound and that no impurities are co-eluting. This is a critical limitation that necessitates further investigation.

Liquid Chromatography-Mass Spectrometry (LC-MS): Identifying the Unknowns

Expertise & Causality: LC-MS is a powerful tool for impurity profiling.[8][9][10] By coupling the separation power of LC with the mass-resolving capability of a mass spectrometer, we can confirm the molecular weight of our target compound (187.14 g/mol ) and obtain the exact mass of the impurities detected by HPLC. This is the first step in structural elucidation of these unknown components.[10]

Experimental Protocol: LC-MS for MW Confirmation

-

System Preparation:

-

LC-MS System: Agilent 6545 Q-TOF or equivalent, capable of high-resolution accurate mass (HRAM) measurements.

-

Ionization Source: Electrospray Ionization (ESI), positive mode.

-

LC Method: Use the same column and mobile phase conditions as the HPLC protocol to ensure retention time correlation.

-

-

Analysis:

-

Inject the 1 mg/mL stock solution of each sample.

-

Acquire mass spectra across the entire chromatogram.

-

-

Data Analysis:

-

Extract the mass spectrum for the main peak and confirm the [M+H]⁺ ion (expected: 188.0558).

-

Extract the mass spectrum for each impurity peak and determine its accurate mass.

-

Comparative Data Analysis

| Sample ID | Peak RT | Mass Found [M+H]⁺ | Mass Error (ppm) | Proposed Identity |

| Sample A | 8.52 min | 188.0556 | -1.1 | Target Compound |

| 7.81 min | 172.0301 | -0.9 | Decarboxylation product? (Loss of -COOH, gain of H) | |

| Sample B | 8.51 min | 188.0559 | +0.5 | Target Compound |

| Sample C | 8.52 min | 188.0557 | -0.5 | Target Compound |

Trustworthiness: The LC-MS data for Sample A immediately provides a critical insight that HPLC alone could not: the 0.8% impurity has a mass corresponding to a potential decarboxylated species. For Sample B, which looked clean by HPLC, the mass data confirms the main peak is the correct compound. However, LC-MS may not distinguish between isomers, which have identical masses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Proof

Expertise & Causality: NMR spectroscopy is the gold standard for unambiguous structural elucidation.[11][12][13] It provides information about the chemical environment of each atom (specifically ¹H and ¹³C), allowing for definitive confirmation of the compound's connectivity and isomeric purity. It is the only technique that can confidently distinguish between positional isomers, which are common process impurities and would be missed by both HPLC and MS.

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation:

-

Accurately weigh ~5-10 mg of the sample.

-

Dissolve in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

-

Instrument Setup:

-

Spectrometer: Bruker 400 MHz Avance III or equivalent.

-

Acquire a standard ¹H NMR spectrum (16 scans).

-

Acquire a standard ¹³C{¹H} NMR spectrum (1024 scans).

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase, and baseline correction).

-

Integrate the ¹H spectrum and assign peaks to the corresponding protons in the structure.

-

Analyze the ¹³C spectrum for the correct number of carbon signals.

-

Scrutinize the spectra for any unassigned peaks, which would indicate impurities.

-

Comparative Structural Analysis

-

Expected ¹H NMR (400 MHz, DMSO-d₆) δ (ppm): ~7.1-7.4 (m, 2H, Ar-H), ~4.0 (s, 2H, CH₂), plus broad signals for NH₂ and COOH.

-

Sample A: The spectrum shows all expected peaks for the target compound. Additionally, small peaks consistent with the proposed decarboxylated impurity are observed, confirming the LC-MS finding.

-

Sample B: The spectrum shows a primary set of signals matching the target compound. However, a second, distinct set of aromatic signals (~0.5% by integration) is present, indicating the presence of a positional isomer (e.g., 2-(Aminomethyl)-4,6-difluorobenzoic acid). This critical impurity was completely invisible to both HPLC and LC-MS.

-

Sample C: The spectrum is clean, showing only the signals corresponding to 4-(Aminomethyl)-2,6-difluorobenzoic acid and residual solvent.

Trustworthiness: The NMR results for Sample B are a stark reminder of the limitations of chromatographic and mass-based techniques. Without this structural confirmation, a lab might proceed with a 99.8% pure sample that is, in fact, contaminated with a difficult-to-remove isomer, jeopardizing all subsequent experiments.

Elemental Analysis (EA): The Fundamental Compositional Check

Expertise & Causality: Elemental analysis by combustion provides a fundamental, quantitative measure of the mass percentages of carbon, hydrogen, and nitrogen in the bulk sample.[14][15][16] This technique serves as an excellent cross-validation of the sample's overall purity and elemental formula (C₇H₇F₂NO₂). A significant deviation from the theoretical values can indicate the presence of inorganic impurities, residual solvents, or an incorrect structure altogether. The generally accepted tolerance for publication-quality material is within ±0.4% of the theoretical value.[17]

Experimental Protocol: CHN Analysis

-

Sample Preparation:

-

Accurately weigh ~2 mg of the dried sample into a tin capsule.

-